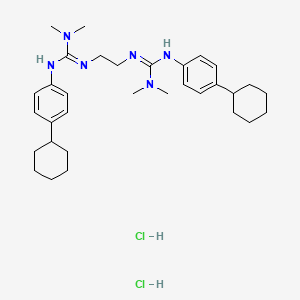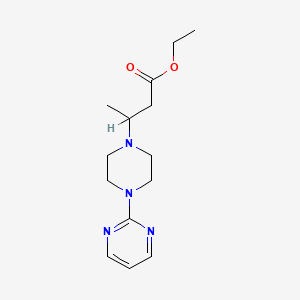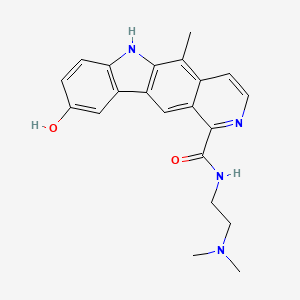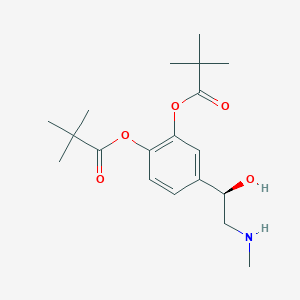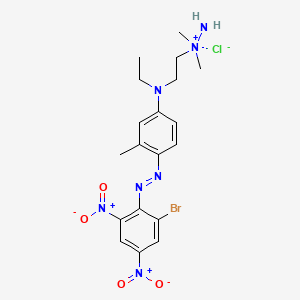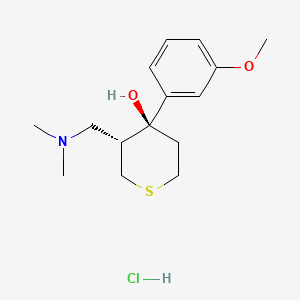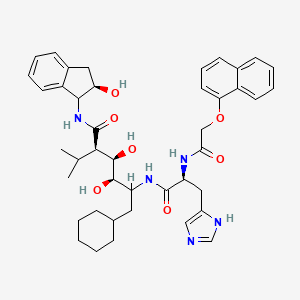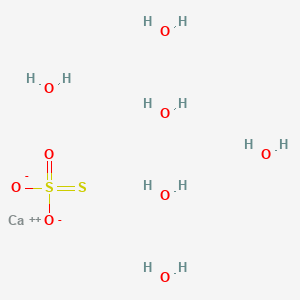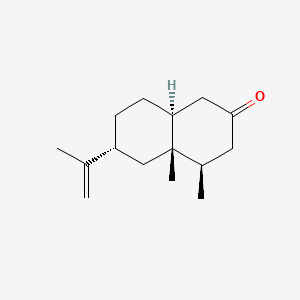
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a hexahydro-2-oxo-1H-azepin-1-yl moiety, and an oxydi-2,1-ethanediyl ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester typically involves multiple steps. The starting materials include hexahydro-2-oxo-1H-azepin-1-yl and 1,3,3-trimethylcyclohexyl derivatives. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid derivatives: Other compounds with similar structures and functional groups.
Hexahydro-2-oxo-1H-azepin-1-yl derivatives: Compounds containing the hexahydro-2-oxo-1H-azepin-1-yl moiety.
Oxydi-2,1-ethanediyl esters: Compounds with the oxydi-2,1-ethanediyl ester linkage.
Uniqueness
Carbamic acid, ((5-(((hexahydro-2-oxo-1H-azepin-1-yl)carbonyl)amino)-1,3,3-trimethylcyclohexyl)methyl)-, oxydi-2,1-ethanediyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74186-19-9 |
|---|---|
Molekularformel |
C40H68N6O9 |
Molekulargewicht |
777.0 g/mol |
IUPAC-Name |
2-[2-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methylcarbamoyloxy]ethoxy]ethyl N-[[1,3,3-trimethyl-5-[(2-oxoazepane-1-carbonyl)amino]cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C40H68N6O9/c1-37(2)21-29(43-33(49)45-15-11-7-9-13-31(45)47)23-39(5,25-37)27-41-35(51)54-19-17-53-18-20-55-36(52)42-28-40(6)24-30(22-38(3,4)26-40)44-34(50)46-16-12-8-10-14-32(46)48/h29-30H,7-28H2,1-6H3,(H,41,51)(H,42,52)(H,43,49)(H,44,50) |
InChI-Schlüssel |
GPFOTLHGBUNXBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OCCOCCOC(=O)NCC2(CC(CC(C2)(C)C)NC(=O)N3CCCCCC3=O)C)NC(=O)N4CCCCCC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
